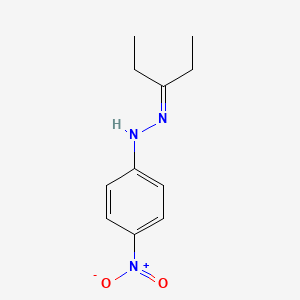
4-Biphenylamine, 3,2',4',6'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- is an organic compound that belongs to the class of biphenylamines This compound features a biphenyl structure with an amine group and four methyl groups attached at specific positions on the biphenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The final step involves the methylation of the biphenylamine to introduce the methyl groups at the desired positions. This can be achieved using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- may involve large-scale nitration and reduction processes, followed by methylation using automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated biphenylamines.
Wissenschaftliche Forschungsanwendungen
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Biphenylamine, 3-methoxy-: Similar structure but with a methoxy group instead of methyl groups.
4-Aminobiphenyl: Lacks the methyl groups present in 4-Biphenylamine, 3,2’,4’,6’-tetramethyl-.
Diphenylamine: A simpler structure with two phenyl groups attached to an amine group.
Uniqueness
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
73728-78-6 |
|---|---|
Molekularformel |
C16H19N |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
2-methyl-4-(2,4,6-trimethylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-10-7-12(3)16(13(4)8-10)14-5-6-15(17)11(2)9-14/h5-9H,17H2,1-4H3 |
InChI-Schlüssel |
MLJRKHLRKYVASA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C=C2)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


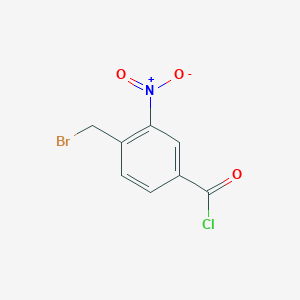
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

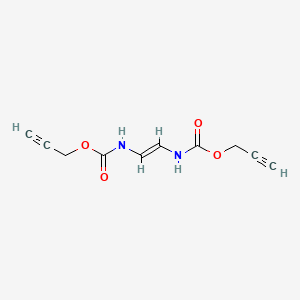
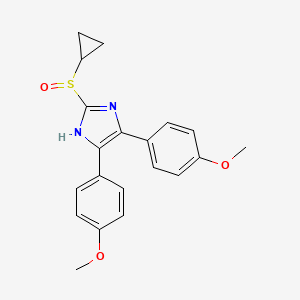
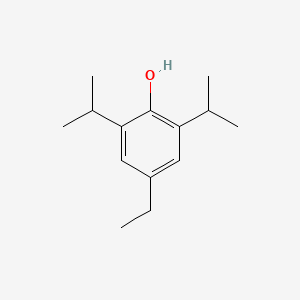

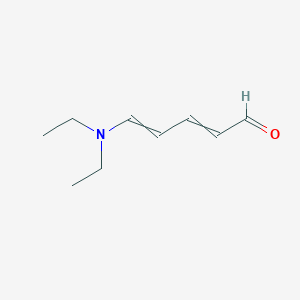
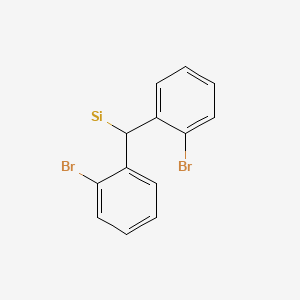

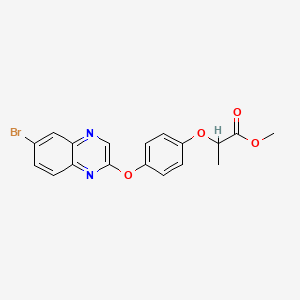

![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
